Home > Products > Screening Compounds P23251 > N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide -

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

Catalog Number: EVT-4351994
CAS Number:
Molecular Formula: C18H15ClF3N5OS
Molecular Weight: 441.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide Analogues []

    Relevance: The core structure of these analogs shares similarities with N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide, specifically the presence of a substituted phenyl ring connected to a heterocycle (imidazole in the analogs, tetrazole in the target compound) through a methylene linker. Furthermore, both sets of compounds possess an acetamide group, indicating a potential shared mechanism of action or target. The imidazole ring in Losartan and its analogs acts as a crucial pharmacophore for binding to the angiotensin II receptor. Similarly, the tetrazole moiety in the target compound might play a significant role in its biological activity. []

2. N-{4-(6-Chloro-5-nitro-1-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl-}phenyl)-3-(substituted-phenyl)acryl amide Derivatives []

    Compound Description: These compounds comprise a benzoimidazole core substituted with a biphenyltetrazole moiety and linked to a substituted acrylamide group. The series explores variations in the substituents on the phenyl ring of the acrylamide. These compounds were synthesized and evaluated for their antihypertensive activity, specifically as angiotensin II receptor antagonists. []

    Relevance: These derivatives share a structural resemblance to N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide through the presence of a tetrazole ring and an acetamide group, although the latter is part of a larger acrylamide moiety in the derivatives. This structural similarity suggests these compounds might share similar targets or mechanisms of action. Furthermore, both the target compound and these derivatives focus on exploring variations in substituents attached to the core structure, indicating a potential for influencing potency and selectivity towards specific targets. []

3. N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds []

    Compound Description: This series of compounds is characterized by a thiazolidinone ring linked to a quinazolinone moiety through a thioacetamide bridge. Variations primarily involve substituents on the arylidene group attached to the thiazolidinone ring. The compounds were evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []

    Relevance: These compounds, while structurally distinct from N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide at the core, share the presence of a thioacetamide group. This common structural element suggests potential similarities in their reactivity or binding affinity to certain targets. The exploration of various arylidene substituents in these compounds might offer insights into the structure-activity relationship of the thioacetamide moiety and its potential influence on the biological activity of the target compound. []

4. 2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide []

    Compound Description: This compound features a pyrazole ring substituted with a cyano group and a 2,6-dichloro-4-(trifluoromethyl)phenyl group, linked to a 2-chloroacetamide moiety. []

    Relevance: This compound and N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide share the presence of both a chlorine-substituted phenyl ring and a trifluoromethyl group. While the heterocyclic rings differ (pyrazole vs. tetrazole) and the linker varies, the shared substituents indicate similar structure-activity relationships and potential for impacting physicochemical properties. Understanding the role of these substituents in the activity of the pyrazole derivative could provide insights into the properties of the target compound. []

5. 2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012) [, , ]

    Compound Description: OSU-03012 is a celecoxib derivative featuring a pyrazole ring substituted with a phenanthrenyl and a trifluoromethyl group, linked to a 2-aminoacetamide moiety. It has been shown to act as a phosphoinositide-dependent kinase 1 (PDK1) inhibitor and has demonstrated anti-proliferative effects in various cancer cell lines. [, , ]

    Relevance: Although the core structures differ, OSU-03012 shares with N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide the presence of a trifluoromethyl-substituted pyrazole ring and an acetamide group. The presence of these shared features suggests that understanding the structure-activity relationship of OSU-03012, particularly regarding the influence of the trifluoromethyl group and the acetamide moiety on its PDK1 inhibitory activity, could offer valuable insights into the potential biological activity of the target compound. [, , ]

Properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanylacetamide

Molecular Formula

C18H15ClF3N5OS

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C18H15ClF3N5OS/c1-2-11-3-6-13(7-4-11)27-17(24-25-26-27)29-10-16(28)23-12-5-8-15(19)14(9-12)18(20,21)22/h3-9H,2,10H2,1H3,(H,23,28)

InChI Key

FWUKKPIIDJLXLF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.